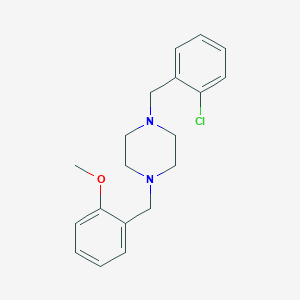![molecular formula C23H24N8O3S B442447 2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B442447.png)
2-{[4-ALLYL-5-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'-[(E)-1-(2,4-DIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide is a complex organic compound that features a unique combination of benzotriazole and triazole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzotriazole and triazole rings, followed by their functionalization and coupling.
Formation of Benzotriazole and Triazole Rings: The benzotriazole ring can be synthesized from o-phenylenediamine and nitrous acid, while the triazole ring can be formed via cyclization reactions involving hydrazine derivatives and appropriate alkynes or nitriles.
Functionalization: The allyl and benzylidene groups are introduced through alkylation and condensation reactions, respectively.
Coupling: The final step involves the coupling of the functionalized benzotriazole and triazole rings through a sulfanyl linkage, typically using thiol reagents under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and scalability.
化学反応の分析
Types of Reactions
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzylidene group can be reduced to the corresponding benzyl group using reducing agents such as sodium borohydride.
Substitution: The benzotriazole and triazole rings can undergo nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols, and halides
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Benzyl derivatives
Substitution: Various functionalized benzotriazole and triazole derivatives
科学的研究の応用
2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, especially in heterocyclic chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as corrosion inhibitors and UV stabilizers.
作用機序
The mechanism of action of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and other non-covalent interactions.
Pathways Involved: It may modulate various biochemical pathways, including those involved in cell proliferation, apoptosis, and oxidative stress.
類似化合物との比較
Similar Compounds
- **2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide
- **2-(1H-1,2,3-benzotriazol-1-yl)-N’-(4-isopropylbenzylidene)acetohydrazide
- **2-(3’-allyl-2’-hydroxy-5’-methylphenyl)benzotriazole
Uniqueness
The uniqueness of 2-{[4-allyl-5-(1H-1,2,3-benzotriazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dimethoxybenzylidene)acetohydrazide lies in its specific combination of functional groups, which confer distinct physicochemical properties and biological activities. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C23H24N8O3S |
|---|---|
分子量 |
492.6g/mol |
IUPAC名 |
2-[[5-(benzotriazol-1-ylmethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C23H24N8O3S/c1-4-11-30-21(14-31-19-8-6-5-7-18(19)25-29-31)26-28-23(30)35-15-22(32)27-24-13-16-9-10-17(33-2)12-20(16)34-3/h4-10,12-13H,1,11,14-15H2,2-3H3,(H,27,32)/b24-13+ |
InChIキー |
JSNSWJPCMVQXEG-ZMOGYAJESA-N |
SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
異性体SMILES |
COC1=CC(=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
正規SMILES |
COC1=CC(=C(C=C1)C=NNC(=O)CSC2=NN=C(N2CC=C)CN3C4=CC=CC=C4N=N3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[(4-Nitrophenyl)methyl]-4-[(3,4,5-trimethoxyphenyl)methyl]piperazine](/img/structure/B442368.png)

![1-(Furan-2-ylmethyl)-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B442370.png)









